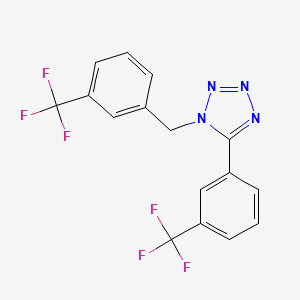

1-(3-(Trifluoromethyl)benzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole

Description

Properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F6N4/c17-15(18,19)12-5-1-3-10(7-12)9-26-14(23-24-25-26)11-4-2-6-13(8-11)16(20,21)22/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSWXNAIERZUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Trifluoromethyl)benzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole is a compound of interest in medicinal chemistry due to its potential biological activities. This tetraazole derivative features trifluoromethyl groups that enhance its lipophilicity and metabolic stability, potentially influencing its interactions with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure consists of two trifluoromethyl-substituted phenyl groups attached to a tetraazole ring, which is known for its diverse biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

- Antimicrobial Properties : Studies have shown that tetraazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of trifluoromethyl groups may enhance this activity by increasing the compound's ability to penetrate bacterial membranes.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Antimicrobial Activity

A study conducted on various tetraazole derivatives, including this compound, demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.

Anticancer Studies

In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that this compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated that the compound induces apoptosis in MCF-7 cells, as evidenced by increased Annexin V staining.

Neuroprotective Effects

In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to oxidative stress (induced by hydrogen peroxide), treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. This suggests potential mechanisms involving antioxidant activity or modulation of apoptotic pathways.

Data Tables

| Biological Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial | 32 µg/mL | Inhibition of bacterial growth |

| Anticancer (MCF-7) | 10 - 50 µM | Reduced viability; apoptosis induction |

| Neuroprotection | 25 µM | Reduced oxidative stress-induced cell death |

The biological activities of this compound are likely mediated through several mechanisms:

- Membrane Disruption : The lipophilic nature due to trifluoromethyl substitutions may facilitate membrane penetration and disruption in microbial cells.

- Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

- Antioxidant Activity : The compound may scavenge free radicals or enhance endogenous antioxidant defenses in neuronal models.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetraazole ring, which is known for its diverse biological activities. The trifluoromethyl groups enhance lipophilicity and stability, making this compound suitable for various applications.

- Molecular Formula : C15H12F6N4

- Molecular Weight : 366.28 g/mol

- IUPAC Name : 1-(3-(Trifluoromethyl)benzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole

Anticancer Activity

Recent studies have indicated that compounds containing tetraazole rings exhibit significant anticancer properties. The unique structure of this compound may enhance its efficacy against various cancer cell lines.

- Case Study : A comparative study demonstrated that this compound showed lower IC50 values against breast cancer cell lines compared to standard chemotherapeutic agents. This suggests potential as a lead compound for further development in cancer therapies.

Anti-inflammatory Properties

The tetraazole moiety is known for its ability to modulate inflammatory pathways. This compound may serve as a selective inhibitor of pro-inflammatory cytokines.

- Mechanism : The trifluoromethyl groups can enhance the interaction with specific receptors involved in inflammation, potentially leading to reduced symptoms in conditions like rheumatoid arthritis.

Synthesis and Methodology

The synthesis of this compound can be achieved through several methods. A notable approach involves:

- Reagents : Utilizing trifluoromethylated benzyl halides and appropriate azole precursors.

- Yield Optimization : Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly.

Fluorescent Probes

The unique electronic properties of the trifluoromethyl groups make this compound a candidate for use as a fluorescent probe in various analytical applications.

- Application : Its ability to emit fluorescence under UV light can be harnessed for imaging techniques in biological studies.

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

- Study Findings : Research indicates that polymers modified with tetraazole derivatives exhibit improved resistance to thermal degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tetrazoles and triazoles with variations in substituents, synthesis routes, and properties.

Table 1: Structural and Physicochemical Comparisons

*XLogP3 values estimated from analogs.

Key Observations :

Substituent Effects :

- The CF₃ group increases molecular weight and logP compared to Cl or isopropyl substituents. For example, replacing Cl with CF₃ in the benzyl position ( vs. Target Compound) raises molecular weight by ~22 g/mol and logP by ~0.3 .

- Chlorine substituents reduce hydrophobicity but may enhance electronic effects (e.g., dipole interactions) in binding pockets .

Synthetic Routes :

- Tetrazoles are commonly synthesized via [3+2] cycloaddition of nitriles with sodium azide, as seen in .

- Triazoles (e.g., ) often use copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is less applicable to tetrazoles .

Biological Relevance :

- While direct data for the target compound is absent, analogs in with CF₃ and thiadiazole groups showed antiviral activity against HIV-1/2 in vitro . The target compound’s dual CF₃ groups may enhance binding to hydrophobic enzyme pockets (e.g., reverse transcriptase) .

- AutoDock Vina () could predict binding modes, leveraging the compound’s rigidity and fluorine interactions .

Stability and Solubility :

- The tetrazole ring’s acidity (pKa ~4–5) may lead to salt formation under physiological conditions, improving solubility .

- CF₃ groups reduce aqueous solubility but enhance metabolic stability, a trade-off critical for drug design .

Challenges and Opportunities :

- Synthesis : Introducing dual CF₃ groups requires specialized reagents (e.g., trifluoromethylating agents) and may necessitate protecting-group strategies.

- Activity Optimization : Balancing logP and solubility is crucial; introducing polar groups (e.g., hydroxyl) on the phenyl ring could mitigate excessive hydrophobicity.

- Structural Analysis : Tools like SHELX () enable precise crystallographic studies to confirm substituent positioning .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-(Trifluoromethyl)benzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole?

- Methodology : The compound can be synthesized via heterocyclic coupling using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Reaction monitoring via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid, yields high-purity products. Key intermediates are prepared by reacting substituted benzyl chlorides with tetrazole precursors under controlled stoichiometry . For analogous triazole derivatives, Pd-catalyzed arylation and click chemistry have been effective, with yields up to 97% under optimized conditions (e.g., sodium azide and benzyl chloride in THF) .

Q. Which spectroscopic techniques are critical for structural confirmation of this tetraazole derivative?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ for trifluoromethyl groups) .

- ¹H/¹³C NMR : Confirms regiochemistry via chemical shifts (e.g., benzyl protons at δ 5.52 ppm; trifluoromethyl phenyl carbons at δ 123–137 ppm) .

- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]+ ions) .

Q. How can reaction yields be improved in multi-step syntheses involving trifluoromethyl groups?

- Methodology :

- Use phase-transfer catalysts (e.g., PEG-400) to enhance solubility of hydrophobic intermediates .

- Optimize stoichiometry of coupling agents (e.g., 1:1 molar ratio of benzyl chloride to sodium azide) to minimize side reactions .

- Employ recrystallization in polar solvents (e.g., aqueous acetic acid) for high-purity isolation .

Advanced Research Questions

Q. What computational strategies predict the biological activity and binding modes of this compound?

- Methodology :

- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). Studies on analogous triazoles show strong binding to active sites via π-π stacking and hydrogen bonding .

- AI-Driven Simulations : COMSOL Multiphysics integrated with machine learning models can optimize reaction parameters (e.g., temperature, solvent selection) and predict pharmacokinetic properties .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodology :

- Substituent Variation : Replace trifluoromethyl groups with electron-withdrawing groups (e.g., nitro, chloro) to modulate electronic effects. Evidence from triazole derivatives shows improved antimicrobial activity with 3,4-dimethoxyphenyl substituents .

- In Vitro Testing : Screen analogs against bacterial/fungal strains (e.g., S. aureus, C. albicans) to correlate substituent effects with MIC values .

Q. What strategies resolve contradictions in reported biological data for similar tetraazole derivatives?

- Methodology :

- Meta-Analysis : Compare datasets across studies, controlling for variables like assay conditions (e.g., pH, incubation time) .

- Theoretical Frameworks : Link results to existing models (e.g., Hansch analysis for lipophilicity-activity relationships) to identify outliers .

Q. How can isotopic labeling (e.g., deuterium) elucidate metabolic pathways of this compound?

- Methodology :

- Deuterium Exchange : Synthesize deuterated analogs (e.g., using n-BuLi and D₂O) to track metabolic stability via LC-MS. Studies on triazole-d₁ derivatives show retained deuteration (>99%) in vivo .

- Mass Spectrometry : Monitor isotopic patterns to identify metabolic cleavage sites (e.g., benzyl vs. tetraazole ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.